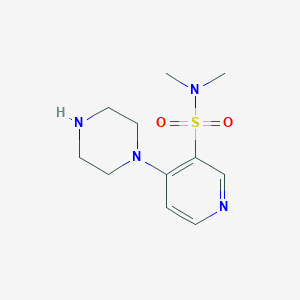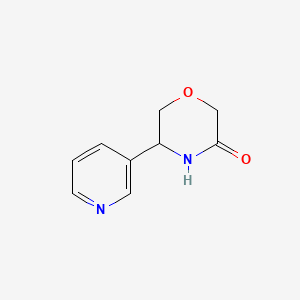
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethylpyrrolidinyl group and an ethylthio group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of the ethylthio group using ethylthiol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the ethylthio group may modulate its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylthio)pyridine: Lacks the ethylpyrrolidinyl group, resulting in different chemical properties and reactivity.
3-(1-Methylpyrrolidin-2-yl)-2-(ethylthio)pyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and binding affinity.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is unique due to the combination of the ethylpyrrolidinyl and ethylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H20N2S |
|---|---|
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
3-(1-ethylpyrrolidin-2-yl)-2-ethylsulfanylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-3-15-10-6-8-12(15)11-7-5-9-14-13(11)16-4-2/h5,7,9,12H,3-4,6,8,10H2,1-2H3 |
Clé InChI |
HFZGHUZJSIOMED-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=C(N=CC=C2)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















